C16-Dihydroceramide C16-Dihydroceramide N-hexadecanoylsphinganine is a dihydroceramide in which the ceramide N-acyl group is specified as hexadecanoyl (palmitoyl). It has a role as a mouse metabolite. It is a N-acylsphinganine, a Cer(d34:0) and a N-palmitoyl-sphingoid base. It is functionally related to a hexadecanoic acid.
N-(hexadecanoyl)-sphinganine has been reported in Brassica oleracea with data available.
Brand Name: Vulcanchem
CAS No.: 5966-29-0
VCID: VC20765205
InChI: InChI=1S/C34H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33,36-37H,3-31H2,1-2H3,(H,35,38)/t32-,33+/m0/s1
SMILES: Array
Molecular Formula: C34H69NO3
Molecular Weight: 539.9 g/mol

C16-Dihydroceramide

CAS No.: 5966-29-0

Cat. No.: VC20765205

Molecular Formula: C34H69NO3

Molecular Weight: 539.9 g/mol

* For research use only. Not for human or veterinary use.

C16-Dihydroceramide - 5966-29-0

Specification

CAS No. 5966-29-0
Molecular Formula C34H69NO3
Molecular Weight 539.9 g/mol
IUPAC Name N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexadecanamide
Standard InChI InChI=1S/C34H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33,36-37H,3-31H2,1-2H3,(H,35,38)/t32-,33+/m0/s1
Standard InChI Key GCGTXOVNNFGTPQ-JHOUSYSJSA-N
Isomeric SMILES CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCC)O
Canonical SMILES CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCC)O

Introduction

N-(hexadecanoyl)-sphinganine, systematically named Cer(d18:0/16:0), is a dihydroceramide belonging to the sphingolipid family. This compound features a hexadecanoyl (C16:0) fatty acid chain linked to a sphinganine backbone via an amide bond. Its molecular formula is C₃₄H₆₉NO₃, with an exact mass of 539.5277 g/mol .

Biosynthesis and Metabolic Role

N-(hexadecanoyl)-sphinganine is synthesized via de novo sphingolipid biosynthesis. Studies in RAW 264.7 macrophages show its levels increase 2–4 hours after Kdo2-lipid A (KLA) treatment, indicating its role in inflammatory signaling . Key steps include:

  • Condensation: Serine + palmitoyl-CoA → 3-ketosphinganine.

  • Reduction: 3-ketosphinganine → sphinganine.

  • Acylation: Sphinganine + hexadecanoyl-CoA → N-(hexadecanoyl)-sphinganine .

Biological and Research Significance

  • Cellular Signaling: As a dihydroceramide, it modulates membrane fluidity and lipid raft formation, influencing apoptosis and stress responses .

  • Disease Models: Elevated levels correlate with immune activation in macrophages, suggesting roles in inflammation and pathogen defense .

Exposure RouteSymptomsPrecautions
SkinItching, redness, inflammationNitrile gloves
EyesPain, redness, corneal damageSafety goggles
InhalationRespiratory tract irritationFume hood usage

Comparative Analysis with Related Compounds

While structurally similar to other dihydroceramides, N-(hexadecanoyl)-sphinganine’s C16 acyl chain distinguishes its biophysical properties. For example:

  • Shorter chains (e.g., C14) reduce membrane stability.

  • Longer chains (e.g., C24) enhance lipid raft affinity .

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